m-PEG12-Thiol

Monodisperse PEG PEGylation precision Bioconjugation reproducibility

Generic polydisperse PEG-thiols introduce batch-to-batch variability that undermines quantitative bioconjugation and pharmacokinetic modeling. m-PEG12-Thiol (mPEG12-SH) is a discrete, monodisperse PEG12 linker with a uniform MW of 576.74 g/mol. • **Precise Spacer:** Defined 12-EG unit length (~44.2 Å) for optimized PROTAC ternary complex formation and brush-like SAM coatings. • **Superior Reproducibility:** Single molecular species enables exact grafting density, MALDI-TOF characterization, and consistent anti-fouling performance. • **Reactive Thiol:** Conjugates to maleimide, gold surfaces, and disulfides.

Molecular Formula C25H52O12S
Molecular Weight 576.7 g/mol
CAS No. 134874-49-0
Cat. No. B2839523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-PEG12-Thiol
CAS134874-49-0
Molecular FormulaC25H52O12S
Molecular Weight576.7 g/mol
Structural Identifiers
InChIInChI=1S/C25H52O12S/c1-26-2-3-27-4-5-28-6-7-29-8-9-30-10-11-31-12-13-32-14-15-33-16-17-34-18-19-35-20-21-36-22-23-37-24-25-38/h38H,2-25H2,1H3
InChIKeyMXDXXEVQFMVAIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Monodisperse PEG-Thiol Linker for Precision Bioconjugation


m-PEG12-Thiol (CAS 134874-49-0, also designated mPEG12-SH) is a linear, monofunctional polyethylene glycol derivative comprising a precise 12-unit ethylene glycol chain terminated with a methoxy group at one end and a reactive thiol (-SH) at the other . With a defined molecular formula of C₂₅H₅₂O₁₂S and a monodisperse molecular weight of 576.74 g/mol, it belongs to the class of discrete-length PEG reagents rather than polydisperse polymeric mixtures . The terminal thiol enables covalent attachment to gold and silver surfaces via self-assembled monolayers (SAMs), as well as specific conjugation to maleimide, vinyl sulfone, and disulfide-containing moieties . This compound serves as a PEG-based linker in PROTAC (proteolysis-targeting chimera) synthesis and as a surface passivation reagent in biosensor and nanoparticle applications .

Why m-PEG12-Thiol Cannot Be Substituted with Generic PEG-Thiols


Generic PEG-thiol reagents are typically polydisperse polymeric mixtures with a Gaussian distribution of chain lengths and molecular weights, whereas m-PEG12-Thiol is a monodisperse, discrete-length compound with a uniform molecular weight of 576.74 g/mol and a single molecular species detectable by standard analytical methods . This precision is not merely analytical convenience—it directly translates to predictable and reproducible spacer length, grafting density, and hydrodynamic radius in conjugates [1]. Shorter PEG-thiol analogs (e.g., PEG4-thiol, PEG8-thiol) produce substantially thinner self-assembled monolayers with inferior protein resistance and altered surface hydrophilicity profiles, while polydisperse mPEG-thiol reagents (e.g., MW 550, MW 1000, MW 2000) introduce batch-to-batch variability that compromises quantitative interpretation of bioconjugation efficiency and pharmacokinetic modeling [2]. Consequently, substituting m-PEG12-Thiol with a generic alternative undermines the experimental reproducibility and analytical precision required in PROTAC linker optimization, biosensor development, and nanoparticle surface engineering .

Comparative Evidence for Procurement Decision-Making


Monodispersity Versus Polydisperse mPEG-Thiol Reagents

m-PEG12-Thiol is a monodisperse, single-molecular-weight compound (576.74 g/mol; C₂₅H₅₂O₁₂S), in contrast to commonly available polydisperse mPEG-thiol reagents such as mPEG-thiol MW 550, MW 1000, and MW 2000, which consist of Gaussian mixtures of chain lengths . The discrete nature of m-PEG12-Thiol enables precise MALDI-TOF mass spectrometric verification with unit-mass resolution, a capability that polydisperse mixtures cannot match due to their inherent molecular weight distribution [1]. This molecular uniformity directly supports quantitative interpretation of conjugation stoichiometry and reproducible construction of PROTAC linkers, where linker length and composition are critical parameters influencing ternary complex formation and degradation efficiency [2].

Monodisperse PEG PEGylation precision Bioconjugation reproducibility Analytical characterization

Defined Spacer Length Versus Shorter PEG Analogs

The m-PEG12-Thiol molecule provides a defined spacer length of approximately 44.2 Å (38 atoms from the sulfur attachment point to the terminal methoxy group), as specified in commercial product documentation . This discrete length contrasts with shorter PEG-thiol analogs such as m-PEG4-thiol (MW 224.32, PEG4 chain) and m-PEG8-thiol (MW 400.53, PEG8 chain), which produce substantially thinner self-assembled monolayers (SAMs) on gold surfaces . While direct comparative monolayer thickness measurements for m-PEG12-Thiol are not available in the open literature, class-level studies on oligo(ethylene glycol)-terminated SAMs demonstrate that increasing the number of ethylene glycol units from EG3 to EG6 yields progressively enhanced protein resistance, a trend that extrapolates to PEG12 offering greater steric shielding than shorter-chain alternatives [1].

Self-assembled monolayer Surface functionalization PEG spacer length Gold nanoparticle coating

PROTAC Linker Optimization and PEG12 Chain Length

In PROTAC (proteolysis-targeting chimera) design, linker composition and length are critical determinants of ternary complex formation and target degradation efficiency . PEG-based linkers, including m-PEG12-Thiol, are commonly employed to provide aqueous solubility and conformational flexibility. Systematic structure-activity relationship (SAR) studies across PROTAC programs have established that linker length optimization typically ranges from PEG2 to PEG12 units, with PEG12 representing the longer end of the clinically relevant spectrum for certain target pairs [1]. Shorter PEG linkers (e.g., PEG4-PEG8) may be insufficient to bridge the distance between E3 ligase and target protein binding pockets for specific protein pairs, while excessively long linkers (>PEG12) can introduce conformational entropy penalties that reduce degradation efficiency [2]. m-PEG12-Thiol, as a thiol-terminated PEG12 building block, enables modular PROTAC assembly via maleimide-thiol conjugation chemistry, offering a defined 12-unit PEG spacer that has been validated in PROTAC synthesis workflows .

PROTAC linker Targeted protein degradation PEG linker optimization Cellular permeability

Protein Resistance and PEG12 Chain Length Contribution

Poly(ethylene glycol)-terminated self-assembled monolayers (SAMs) are the gold standard for constructing protein-resistant surfaces in biosensor and biomaterial applications [1]. Systematic studies on oligo(ethylene glycol)-terminated alkanethiol SAMs have demonstrated that increasing the number of ethylene glycol (EG) units correlates with enhanced resistance to protein adsorption. Specifically, SAMs formed from EG6-terminated thiols exhibit significantly lower protein adsorption than EG3-terminated analogs, with the protein-resistant properties attributed to the combined effects of chain length, conformational flexibility, and water structuring at the SAM interface [2]. By extrapolation, the PEG12 chain in m-PEG12-Thiol (12 EG units) provides substantially greater steric exclusion and hydration layer formation than shorter-chain PEG-thiols (PEG4, PEG8), translating to superior surface passivation in applications such as surface plasmon resonance (SPR) biosensor chips and gold nanoparticle coatings . QCM-D studies further confirm that PEGylated surfaces grafted with longer PEG chains (5K-20K Da) demonstrate reduced lysozyme adsorption compared to shorter-chain analogs, establishing the chain-length dependence of protein resistance that extends to oligomeric PEGs .

Protein adsorption Non-specific binding Biosensor surface PEG SAM

Monofunctional Thiol Topology Versus Homobifunctional Crosslinkers

m-PEG12-Thiol contains a single terminal thiol group (monofunctional), whereas SH-PEG12-SH (also designated Thiol-PEG12-Thiol) contains two terminal thiol groups (homobifunctional) [1]. This topological distinction has direct consequences for surface functionalization and conjugate architecture. Monofunctional m-PEG12-Thiol forms a brush-like monolayer on gold surfaces with all PEG chains extending outward from the surface, providing a uniform hydrophilic coating suitable for passivation and subsequent single-point bioconjugation . In contrast, homobifunctional SH-PEG12-SH can form looped conformations where both thiol termini bind to the surface, reducing the effective PEG chain density available for protein resistance and creating heterogeneous surface topographies [2]. QCM-D studies comparing mPEG-SH (monofunctional) and SH-PEG-SH (bifunctional) grafting on gold chips demonstrate that looped conformations of bifunctional PEGs alter protein adsorption profiles and reduce the efficiency of subsequent short-chain PEG refilling strategies [3]. For applications requiring a defined, outward-facing PEG brush—such as biosensor surface passivation, nanoparticle steric stabilization, or site-specific bioconjugation—the monofunctional topology of m-PEG12-Thiol is advantageous.

Surface functionalization Monolayer formation Crosslinking control PEG topology

Optimal Application Scenarios for Procurement


PROTAC Linker Synthesis with Modular PEG12-Thiol

m-PEG12-Thiol serves as a monodisperse, thiol-terminated PEG12 building block for assembling PROTAC (proteolysis-targeting chimera) molecules via maleimide-thiol or disulfide conjugation chemistry . The defined 12-unit PEG spacer provides aqueous solubility and conformational flexibility while falling within the empirically optimized linker length range (PEG8-PEG12) identified for efficient ternary complex formation in numerous PROTAC programs [1]. Researchers developing PROTACs for novel target-E3 ligase pairs should procure m-PEG12-Thiol when the linker SAR optimization requires a modular PEG12-thiol component for systematic length-activity studies .

Gold Nanoparticle Surface Functionalization and Anti-Fouling

m-PEG12-Thiol forms self-assembled monolayers (SAMs) on gold nanoparticles through thiolate-gold dative bonding, imparting steric stabilization, reduced non-specific protein adsorption, and enhanced colloidal stability in biological media . The monodisperse PEG12 chain length (~44.2 Å) provides superior anti-fouling performance compared to shorter PEG-thiols (PEG4, PEG8), while the monofunctional topology ensures a uniform brush-like coating without the looped conformations characteristic of bifunctional PEG-thiols [1]. This scenario is optimal for researchers requiring batch-to-batch reproducibility in nanoparticle-based biosensors, drug delivery vehicles, or diagnostic platforms where surface passivation consistency directly impacts assay performance .

SPR Biosensor Chip Passivation with Defined PEG12 Spacer

Surface plasmon resonance (SPR) biosensor chips functionalized with m-PEG12-Thiol exhibit reduced non-specific protein binding, enabling accurate determination of binding kinetics (Kd values) even in complex biological matrices such as cell lysates . The PEG12 chain provides a hydrophilic spacer that minimizes steric hindrance and preserves ligand accessibility, while the monodisperse nature of the compound ensures reproducible surface coverage and grafting density across sensor chip preparations [1]. This scenario applies to core facilities and biophysics laboratories conducting quantitative SPR analysis of protein-protein, protein-small molecule, or antibody-antigen interactions where non-specific binding must be minimized to obtain reliable kinetic parameters .

Maleimide-Thiol Bioconjugation and Site-Specific PEGylation

m-PEG12-Thiol reacts with maleimide-functionalized biomolecules (proteins, peptides, antibodies) to form stable thioether conjugates with a precise 12-unit PEG spacer . The monodisperse PEG12 chain confers increased hydrodynamic volume, improved aqueous solubility, and potential reduction of immunogenicity in the resulting conjugate, while the defined molecular weight enables precise characterization of PEGylation stoichiometry by MALDI-TOF mass spectrometry [1]. This scenario is particularly relevant for bioconjugation chemists developing PEGylated therapeutic candidates or diagnostic reagents where regulatory documentation requires rigorous analytical characterization and lot-to-lot consistency .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for m-PEG12-Thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.